Product packaging for Methyltetrazine-PEG5-Alkyne(Cat. No.:)

Methyltetrazine-PEG5-Alkyne

Cat. No.: B609003
M. Wt: 402.4 g/mol
InChI Key: OAKPIEOTVXLRCN-UHFFFAOYSA-N
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Description

Evolution of Bioorthogonal Reactions in Chemical Biology

The journey of bioorthogonal chemistry is marked by the continuous development of novel reactions with improved kinetics and biocompatibility, enabling increasingly sophisticated biological investigations. acs.orgnih.gov

Historical Context and Significance of Bioorthogonality

The concept of bioorthogonal chemistry was first introduced in the early 2000s by Carolyn R. Bertozzi. numberanalytics.comwikipedia.org The field emerged from the need to study biomolecules like glycans, lipids, and proteins that were not easily accessible through traditional genetic tagging methods. wikipedia.orgescholarship.org The first of its kind was the Staudinger ligation, a reaction between an azide (B81097) and a modified triarylphosphine. wikipedia.orgacs.org This pioneering work laid the foundation for a new era of chemical biology, where chemical reactions could be executed within the complexity of a living cell. numberanalytics.comacs.org The significance of bioorthogonality lies in its ability to provide a molecular-level view of biological processes in real-time, profoundly impacting fields from basic research to drug development. numberanalytics.comresearchgate.net

Comparison of Bioorthogonal Reaction Classes

Several classes of bioorthogonal reactions have been developed, each with distinct characteristics. The choice of reaction often depends on the specific biological question, the nature of the biomolecule of interest, and the experimental environment. nih.govacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Limitations in Biological Systems

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne. mdpi.comresearchgate.net Despite its excellent kinetics and high efficiency, the requirement of a copper(I) catalyst presents significant limitations for in vivo applications. mdpi.com The copper ions can be toxic to cells, even at low concentrations, by generating reactive oxygen species and interfering with the function of native proteins. mdpi.comresearchgate.net This cytotoxicity largely restricts the use of CuAAC to in vitro applications or cell surface labeling, where the exposure to the catalyst can be minimized. acs.orgmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and its Advancements

To overcome the toxicity issues of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. wikipedia.org This reaction eliminates the need for a toxic metal catalyst by using a strained cyclooctyne (B158145) that readily reacts with an azide. wikipedia.orgmagtech.com.cn The driving force for the reaction is the release of ring strain in the cyclooctyne. magtech.com.cn

Early cyclooctynes had relatively slow reaction rates, but significant advancements have been made in designing more reactive yet stable cyclooctynes. nih.gov The development of dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) are notable examples of second-generation cyclooctynes with improved kinetics. mdpi.comrsc.orgbohrium.com Further modifications, such as the introduction of fluorine atoms or fusion of additional rings, have continued to enhance the reaction rates, making SPAAC a powerful and widely used tool for live-cell imaging and in vivo studies. nih.govmagtech.com.cn However, the kinetics of SPAAC are generally slower than those of the fastest bioorthogonal reactions. mdpi.com

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Tetrazines

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne is recognized as the fastest known bioorthogonal reaction. creative-biolabs.comnih.gov This cycloaddition involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (the strained alkene/alkyne), which is the opposite of the electronic demand in a typical Diels-Alder reaction. wikipedia.orgrsc.org The reaction is exceptionally fast and highly selective, proceeding rapidly even at very low concentrations. creative-biolabs.combroadpharm.com

Advantages of Methyltetrazine Moieties for Enhanced Stability and Reactivity

The tetrazine ligation, an inverse electron-demand Diels-Alder reaction between a tetrazine and a strained dienophile, is a cornerstone of bioorthogonal chemistry due to its rapid kinetics and high biocompatibility. nih.govrsc.org Within the family of tetrazine derivatives, methyltetrazine stands out for its balance of properties.

A significant challenge in the development of tetrazine probes for in vivo applications is the inverse relationship that often exists between chemical reactivity and physiological stability. nih.govacs.org Highly reactive tetrazines can be prone to degradation under physiological conditions, while more stable variants may react too slowly for practical applications. acs.org Methyltetrazine (Me-Tz) offers a compelling solution to this trade-off. Research has shown that while derivatives like pyridyl-tetrazine (Py-Tz) exhibit faster reaction kinetics, methyltetrazine demonstrates superior stability. acs.org For instance, in one study, the second-order rate constant for methyl-tetrazine with axial-TCO was found to be more than six times lower than that of a highly reactive triazolyl-tetrazine, but it offers greater stability, which is crucial for applications requiring the probe to persist in a biological environment. nih.govacs.org

This enhanced stability, combined with sufficient reactivity, makes methyltetrazine a valuable tool. Its small size, which is isosteric to natural aromatic amino acids like phenylalanine, minimizes steric hindrance and reduces the potential for interference with the biological function of the molecule it is labeling. rsc.org This makes it a "minimal bioorthogonal tag" suitable for sensitive applications such as activity-based protein profiling in living cells. rsc.org

Table 1: Comparative Reaction Kinetics of Various Tetrazines with Dienophiles

Tetrazine Derivative Dienophile Second-Order Rate Constant (M⁻¹ s⁻¹) Source(s)
Methyl-tetrazine (Me-Tz) axial-TCO --- acs.org
Phenyl-tetrazine (Ph-Tz) axial-TCO --- acs.org
Triazolyl-tetrazine (3b) axial-TCO 10332 nih.govacs.org
Pyridyl-tetrazine (Py-Tz) axial-TCO --- nih.gov
Triazolyl-tetrazine (3b) d-TCO 39406 nih.govacs.org

Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Drug Development

Polyethylene Glycol (PEG) is a polyether compound widely utilized in pharmaceutical and biomedical applications. sigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, and small molecules. koreascience.krucl.ac.be PEG linkers, which are chemically functionalized PEG chains, serve as flexible spacers to connect different molecular entities, such as in antibody-drug conjugates (ADCs) or for attaching molecules to surfaces. broadpharm.comchempep.comaxispharm.com

Role of PEG in Modulating Molecular Properties

PEGylation confers several advantageous properties to the conjugated molecule, primarily by creating a large hydrodynamic radius and a protective hydration shell. precisepeg.comresearchgate.net

One of the most significant advantages of PEGylation is its ability to create a "stealth" effect, shielding the conjugated molecule from the host's immune system. koreascience.krchempep.com The flexible PEG chains form a hydration shell around the molecule, which sterically hinders its recognition by proteolytic enzymes and antibodies. broadpharm.comresearchgate.net This masking of antigenic sites reduces or eliminates the immunogenicity of therapeutic proteins. ucl.ac.benih.gov The PEG shell also prevents non-specific interactions with other proteins and reduces opsonization (the process of plasma proteins binding to a particle), which in turn decreases clearance by the mononuclear phagocyte system and prolongs circulation time in the bloodstream. nih.govnih.gov

Enhanced Water Solubility and Biocompatibility

Design Principles of PEG-Based Linkers

The properties of a PEG linker can be precisely tuned to meet the specific needs of an application. This is achieved primarily by controlling the linker's length and flexibility. creativepegworks.com

The length of a PEG linker, determined by the number of repeating ethylene (B1197577) glycol units, is a critical design parameter. creativepegworks.com Linker length directly influences the hydrodynamic radius of the conjugate, which affects its renal clearance rate and in vivo circulation time. precisepeg.com Longer PEG chains generally provide better shielding, further reducing immunogenicity and increasing solubility. broadpharm.comprecisepeg.com However, there is a trade-off, as excessively long linkers might sterically hinder the interaction of a therapeutic molecule with its target.

The flexibility of the PEG chain, a result of the free rotation around its C-O bonds, allows the conjugate to maintain conformational freedom. chempep.com The choice of linker length allows for precise control over the spacing between the conjugated molecules, which is essential for optimizing biological activity. creativepegworks.com Both monodisperse PEGs, which have a single, defined molecular weight, and polydisperse PEGs, which are a mixture with an average molecular weight, are used, with monodisperse linkers enabling more precise and consistent bioconjugation strategies. broadpharm.comchempep.com

Table 2: Influence of PEG Linker Characteristics on Molecular Properties

PEG Linker Property Effect on Conjugate Rationale Source(s)
Increased Length Improved solubility, longer circulation time, reduced immunogenicity Larger hydrodynamic radius reduces renal clearance; enhanced shielding effect. broadpharm.comprecisepeg.com
Decreased Length More compact labeling, potentially less steric hindrance Smaller hydrodynamic volume, less interference with binding sites. precisepeg.com
Linear Structure Simple, predictable behavior, minimal steric hindrance Straight-chain configuration offers defined spacing and easier synthesis. precisepeg.com
Branched Structure Higher payload capacity, superior shielding effects Multiple PEG arms increase the effective size and shielding density. precisepeg.com

Table 3: Compound Names Mentioned in this Article

Compound Name
Methyltetrazine-PEG5-Alkyne
Phenylalanine
Methyltetrazine (Me-Tz)
Pyridyl-tetrazine (Py-Tz)
Triazolyl-tetrazine
Controlling Linker Length and Flexibility

This compound as a Bifunctional Bioorthogonal Reagent

This compound is a heterobifunctional linker that embodies several key design principles for advanced bioconjugation. hodoodo.comcymitquimica.com It possesses two distinct reactive moieties, a methyltetrazine group and a terminal alkyne, separated by a PEG5 spacer. hodoodo.com This architecture allows for a "dual-orthogonal" conjugation strategy, where two separate and highly specific chemical reactions can be employed to link different molecules.

The utility of this compound stems from the unique properties of its three core components: the methyltetrazine ring, the terminal alkyne, and the PEG5 spacer. hodoodo.com

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC20H26N4O5
Molecular Weight402.45 g/mol
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM
Storage-20°C for long-term storage

Data sourced from Hodoodo Chemicals. hodoodo.com

The methyltetrazine group is an electron-deficient diene that participates in extremely rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). conju-probe.comtcichemicals.com This "click" reaction is notable for its exceptional kinetics, proceeding quickly even at low concentrations and under physiological conditions without the need for a catalyst. conju-probe.comtcichemicals.comnih.gov The reaction is highly bioorthogonal, as neither tetrazines nor strained alkenes are naturally present in biological systems, ensuring that the reaction is highly specific and does not interfere with cellular processes. conju-probe.combiolog.de The methyl group on the tetrazine ring provides a balance of reactivity and stability compared to unsubstituted tetrazines. tcichemicals.com

Table 2: Characteristics of Methyltetrazine in IEDDA Reactions
FeatureDescription
Reaction TypeInverse-electron-demand Diels-Alder (IEDDA)
Reaction PartnerStrained alkenes (e.g., trans-cyclooctene)
KineticsExtremely fast, among the fastest bioorthogonal reactions. conju-probe.com
SelectivityHighly chemoselective, does not react with other biological functional groups. conju-probe.com
BiocompatibilityExcellent, occurs under mild, physiological conditions without a catalyst. conju-probe.com

The terminal alkyne group is the complementary reactive partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), another cornerstone of click chemistry. bioclone.netglenresearch.com This reaction forms a stable triazole linkage with an azide-functionalized molecule. bioclone.netbroadpharm.com CuAAC is characterized by its high yield, tolerance of a wide range of functional groups, and the bioorthogonality of the alkyne and azide groups, which are absent in most biological systems. glenresearch.com While the reaction requires a copper(I) catalyst, the development of stabilizing ligands has mitigated concerns about potential toxicity in many applications. glenresearch.com

Table 3: Characteristics of the Alkyne Group in CuAAC Reactions
FeatureDescription
Reaction TypeCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction PartnerAzide-containing molecules
Linkage FormedStable 1,4-disubstituted 1,2,3-triazole. bioclone.net
ConditionsRequires a copper(I) catalyst, often generated in situ. wikipedia.org
BioorthogonalityHigh, as alkyne and azide groups are generally absent in natural systems. glenresearch.com

The polyethylene glycol (PEG) spacer, in this case consisting of five ethylene glycol units (PEG5), serves multiple important functions. conju-probe.com Firstly, it significantly increases the hydrophilicity of the molecule, which can improve the solubility of the entire bioconjugate in aqueous environments. conju-probe.combroadpharm.com This is particularly important when working with hydrophobic payloads or biomolecules. Secondly, the PEG spacer provides physical separation between the two reactive ends and the molecules they are attached to. This molecular spacing can reduce steric hindrance, allowing each reactive group to participate in its respective ligation reaction more efficiently. nih.gov

The presence of two distinct and mutually unreactive bioorthogonal handles on a single linker molecule enables sophisticated, sequential or one-pot dual-conjugation strategies. For example, a protein could first be modified with an azide-containing molecule via the alkyne group of this compound through a CuAAC reaction. In a subsequent step, the now methyltetrazine-functionalized protein can be specifically linked to a TCO-modified surface, nanoparticle, or another biomolecule using the rapid IEDDA reaction. This dual-orthogonality provides a high degree of control over the assembly of complex biomolecular architectures, opening up possibilities for creating novel therapeutic and diagnostic agents with precisely defined structures and functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N4O5 B609003 Methyltetrazine-PEG5-Alkyne

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-[4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18(5-7-19)20-23-21-17(2)22-24-20/h1,4-7H,8-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKPIEOTVXLRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Functionalization of Methyltetrazine Peg5 Alkyne

Synthetic Routes to Methyltetrazine-PEG5-Alkyne and its Derivatives

The synthesis of this compound is a multi-step process that typically involves the formation of an amide bond between a methyltetrazine-containing carboxylic acid and an alkyne-terminated PEG amine. glpbio.comcymitquimica.com This approach allows for modular construction, where each component can be synthesized and purified separately before the final coupling step.

The primary precursors for the synthesis of this compound are a methyltetrazine-functionalized carboxylic acid and an amino-PEG5-alkyne linker.

Methyltetrazine-Acid (B608996) Precursors: The synthesis of the methyltetrazine core can be achieved through several methods, often starting from nitriles and hydrazine. nih.govchemrxiv.org For instance, a common precursor is a methyltetrazine-benzoic acid derivative. medchemexpress.com Advanced methods, such as palladium-catalyzed cross-coupling reactions, have been developed to install various functional groups onto the tetrazine ring, offering a route to diverse tetrazine derivatives. nih.govchemrxiv.org Another approach involves a Sonogashira-type cross-coupling of a bromo-methyltetrazine with a terminal alkyne, which can then be further modified. researchgate.net

Amino-PEG5-Alkyne Precursors: The Amino-PEG5-Alkyne component provides the alkyne handle and the solubility-enhancing PEG chain. The synthesis of such heterobifunctional PEG linkers can start from a PEG diol. One hydroxyl group is modified to introduce the alkyne, for example, by reaction with a propargyl halide, while the other is converted to an amine. The synthesis of amino-terminated PEG derivatives has evolved from using hazardous reagents to milder, more efficient strategies. A related precursor, Alkyne-PEG5-acid, can also be synthesized and used in coupling reactions. celluars.comsigmaaldrich.com

Purification Strategies: Purification of the precursors and the final product is critical to ensure high purity. Common techniques include:

Chromatography: High-performance liquid chromatography (HPLC) is frequently used to purify the final product and its precursors, separating the desired compound from starting materials and by-products. researchgate.net

Crystallization: This method can be effective for purifying solid precursors. nih.gov

Extraction and Precipitation: Liquid-liquid extraction is used to remove impurities, and precipitation, often in a non-polar solvent like diethyl ether, is used to isolate the PEGylated compounds. nih.gov

The key step in synthesizing this compound is the amide bond formation between the methyltetrazine-acid and the amino-PEG-alkyne. Optimizing this coupling reaction is crucial for achieving high yields and purity.

Key Optimization Parameters:

Coupling Reagents: The choice of coupling reagent is critical. iris-biotech.de Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid. researchgate.net For more sensitive substrates, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can improve yields and reduce side reactions. helsinki.fi

Reaction Solvent: The solvent must be able to dissolve all reactants. Common choices include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile. researchgate.netnih.gov

Temperature and Time: Amide coupling reactions are often run at room temperature for several hours to overnight. nih.govhelsinki.fi Monitoring the reaction by LC-MS helps determine the optimal reaction time. researchgate.net

pH Control: The pH of the reaction mixture can be important, as tetrazines can be sensitive to strongly basic or acidic conditions. researchgate.net The use of non-nucleophilic bases like diisopropylethylamine (DIPEA) is common.

A study on the synthesis of a related tetrazine conjugate found that using EDC and HOBt in dry DMF or DMSO resulted in high yields without degrading the tetrazine moiety. researchgate.net Another study optimizing the synthesis of a 68Ga-HBED-CC-tetrazine found that using HATU as the coupling reagent at room temperature for 48 hours gave the best results. helsinki.fi

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveKey Features
EDCHOBt or NHSCommonly used, cost-effective. researchgate.net
HATUDIPEAHigh efficiency, suitable for sterically hindered couplings. helsinki.fi
DCCNoneProne to forming a dicyclohexylurea (DCU) byproduct that can be difficult to remove. iris-biotech.de

Transitioning the synthesis of this compound from a small laboratory scale to a larger, gram-scale production for broader research use presents several challenges.

Purification: Chromatographic purification, which is straightforward at a small scale, can become a bottleneck during scale-up. Alternative methods like crystallization or precipitation become more critical. biorxiv.orgnih.gov

Reagent Stoichiometry and Cost: The cost and availability of starting materials and reagents become more significant factors. Optimizing the stoichiometry to minimize the use of expensive reagents is important.

Reaction Control: Maintaining consistent temperature and mixing in larger reaction vessels is crucial to ensure reproducible yields and purity. The use of continuous flow reactors can offer advantages for scaling up certain chemical transformations. nih.gov

Product Handling and Stability: The final product is often an oil or a solid that may require specific storage conditions, such as low temperature and an inert atmosphere, to prevent degradation. medchemexpress.comglpbio.com

Bioorthogonal Click Chemistry Methodologies Utilizing Methyltetrazine Peg5 Alkyne

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Methyltetrazine-PEG5-Alkyne

The IEDDA reaction is a cornerstone of bioorthogonal chemistry, celebrated for its exceptional speed and selectivity. rsc.org This reaction involves the cycloaddition of an electron-poor diene, such as the tetrazine ring in this compound, with an electron-rich dienophile, typically a strained alkene or alkyne. researchgate.net The reaction proceeds rapidly under physiological conditions without the need for a catalyst, forming a stable covalent bond. conju-probe.comgenelink.com The methyl group on the tetrazine ring can enhance the kinetics of the IEDDA reaction, leading to more efficient bioconjugation. adcreviews.com

Reaction with Strained Alkenes (Dienophiles)

The reactivity of the tetrazine moiety is particularly pronounced with strained dienophiles, which possess high ring strain that is released upon reaction, driving the cycloaddition forward.

Trans-cyclooctenes (TCO) are highly reactive dienophiles for IEDDA reactions with tetrazines. nih.gov The reaction between a methyltetrazine, such as that in this compound, and TCO is exceedingly fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. mpg.de This rapid kinetics is advantageous for applications where low concentrations of reactants are used, such as in live-cell imaging and pretargeted radioimmunotherapy. genelink.comnih.gov The reaction is highly specific and forms a stable dihydropyridazine (B8628806) product after the elimination of nitrogen gas. conju-probe.com The biocompatibility of the TCO-tetrazine ligation has been demonstrated in various biological systems, including in Xenopus laevis eggs and embryos for studying protein oxidation. researchgate.net

Norbornenes and cyclopropenes are other classes of strained alkenes that react efficiently with tetrazines via the IEDDA mechanism. conju-probe.comsmolecule.com While generally less reactive than TCO, they still offer favorable kinetics for many bioconjugation applications. axispharm.combroadpharm.com The reaction of tetrazines with norbornenes has been utilized in the formation of hydrogels for tissue engineering, demonstrating the versatility of this chemistry in materials science. acs.org Cyclopropenes, being smaller and easier to synthesize than many cyclooctynes, present an attractive alternative for IEDDA reactions. biorxiv.org The choice of dienophile often depends on the specific requirements of the application, balancing factors like reaction speed, stability, and the steric bulk of the resulting conjugate. nih.gov

Trans-Cyclooctenes (TCO) as Reaction Partners

Kinetic Studies and Reaction Rate Optimization

The rate of the IEDDA reaction is influenced by both the electronic and steric properties of the tetrazine and the dienophile. nih.gov Electron-withdrawing groups on the tetrazine ring can lower its LUMO energy, accelerating the reaction with an electron-rich dienophile. researchgate.net Conversely, the methyl group on this compound is an electron-donating group, which can slightly decrease the intrinsic reactivity of the tetrazine ring compared to unsubstituted tetrazines. nih.gov However, this is often compensated for by the high reactivity of the strained dienophile partner. adcreviews.com

Kinetic studies have shown that the reaction rates of tetrazines with various dienophiles follow the general trend: TCO > norbornenes > cyclopropenes > unstrained alkenes. broadpharm.comnih.gov The PEG5 spacer in this compound is designed to be hydrophilic, which can improve solubility and potentially influence reaction kinetics in aqueous biological media. conju-probe.comadcreviews.com

Interactive Table: Representative Second-Order Rate Constants for IEDDA Reactions

Tetrazine DerivativeDienophileRate Constant (k₂) (M⁻¹s⁻¹)Solvent
Dipyridyl-tetrazineTCO~20009:1 Methanol/Water
TetrazineTCO~1000Aqueous Media
TetrazineNorbornene~1Aqueous Media
3,6-dipyridin-2-yl-1,2,4,5-tetrazineexo,exo-5-Norbornene-2,3-dimethanol~0.138Acetonitrile
3,6-dipyridin-2-yl-1,2,4,5-tetrazine(±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate~0.002Acetonitrile

Note: The rate constants are approximate and can vary based on specific substituents and reaction conditions. Data compiled from multiple sources. researchgate.netbroadpharm.comnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The terminal alkyne group of this compound provides a second orthogonal handle for bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.com This reaction, a flagship of click chemistry, forms a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide (B81097). nih.gov The reaction is highly efficient and specific, though it requires a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent. beilstein-journals.org

The bifunctional nature of this compound allows for a two-step, sequential modification strategy. For instance, a biomolecule containing an azide group can first be reacted with the alkyne terminus of this compound through CuAAC. acs.org The resulting conjugate, now bearing a methyltetrazine moiety, can then be subjected to an IEDDA reaction with a TCO-functionalized partner. This dual reactivity enables the construction of more complex biomolecular architectures. mpg.de While the in vivo application of CuAAC can be limited by the cytotoxicity of copper, it remains a powerful tool for in vitro conjugations and the synthesis of well-defined bioconjugates for a wide range of research and therapeutic applications. nih.govissuu.com

Reaction with Azide-Functionalized Biomolecules

The terminal alkyne group of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with biomolecules that have been functionalized with an azide group. broadpharm.comhodoodo.com This click chemistry reaction is known for its high efficiency and specificity, proceeding with excellent yields. tcichemicals.com The reaction is bioorthogonal, meaning it does not interfere with or is interfered by the vast majority of functional groups present in biological systems. interchim.fr This chemoselectivity allows for the precise labeling of various biomolecules, including proteins, peptides, and nucleic acids, that have been modified to contain an azide moiety. broadpharm.comhodoodo.cominterchim.fr The incorporation of azide groups into biomolecules can be achieved through various methods, such as metabolic labeling or the use of azide-containing crosslinkers. pcbiochemres.com

The hydrophilic PEG5 (pentaethylene glycol) spacer in the this compound molecule enhances its water solubility, which is advantageous for reactions conducted in aqueous biological buffers. broadpharm.comconju-probe.com This feature helps to prevent aggregation and improves the accessibility of the reactive groups for conjugation.

Catalyst Considerations and Biocompatible Cu(I) Sources

The CuAAC reaction requires a copper(I) catalyst. nih.gov While traditional copper sources can be cytotoxic, significant progress has been made in developing biocompatible Cu(I) sources that minimize cellular toxicity. nih.gov This is often achieved through the use of chelating ligands that stabilize the Cu(I) oxidation state and prevent its disproportionation and the generation of reactive oxygen species. jenabioscience.com

Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are commonly employed to protect cells from copper-induced damage while still promoting an efficient cycloaddition reaction. tcichemicals.cominterchim.fr These ligands accelerate the reaction and protect the biomolecules from oxidative damage. jenabioscience.com The development of these catalyst systems has been crucial for extending the application of CuAAC to live-cell imaging and in vivo studies. nih.gov

Table 1: Common Ligands for Biocompatible Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

LigandFull NameKey Feature
THPTATris(3-hydroxypropyltriazolylmethyl)amineHigh water solubility and biocompatibility.
TBTATris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amineOne of the first-generation stabilizing ligands for CuAAC.
BTTAA2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidA water-soluble ligand that has been shown to be highly effective. interchim.fr

Formation of Stable Triazole Linkages

The product of the CuAAC reaction between the alkyne of this compound and an azide-functionalized biomolecule is a stable 1,4-disubstituted 1,2,3-triazole ring. broadpharm.comnih.gov This triazole linkage is a robust covalent bond that is resistant to hydrolysis and enzymatic degradation, ensuring the long-term stability of the resulting bioconjugate under physiological conditions. tcichemicals.com The formation of this stable linkage is a key advantage of the click chemistry approach, providing a reliable method for permanently labeling or modifying biomolecules. axispharm.com The high stability of the triazole ring is critical for applications that require the integrity of the conjugate over extended periods, such as in drug delivery or long-term imaging studies. tcichemicals.com

Sequential and Orthogonal Bioconjugation Strategies

The presence of two distinct bioorthogonal reactive groups on this compound, the methyltetrazine and the alkyne, allows for sophisticated bioconjugation strategies. These groups react via different mechanisms, IEDDA and CuAAC respectively, which are orthogonal to each other, meaning they can be addressed independently without cross-reactivity. units.it

Simultaneous Application of IEDDA and CuAAC

The orthogonality of the IEDDA and CuAAC reactions enables the simultaneous or sequential conjugation of different molecules to a central scaffold functionalized with this compound. units.it For instance, a biomolecule functionalized with a trans-cyclooctene (B1233481) (TCO) or other strained alkene can be reacted with the methyltetrazine group, while another biomolecule containing an azide can be reacted with the alkyne group. conju-probe.com This allows for the construction of more complex bioconjugates where two different components can be brought together in a controlled manner. This dual-labeling capability is particularly useful in creating multifunctional probes for imaging or therapeutic applications. nih.gov

Pretargeting Approaches Using this compound

Pretargeting is a multi-step strategy designed to improve the target-to-background ratio in molecular imaging and therapy. nih.gov In this approach, a targeting vector, such as an antibody modified with a bioorthogonal reactive group, is administered first and allowed to accumulate at the target site and clear from circulation. Subsequently, a smaller, rapidly clearing imaging or therapeutic agent carrying the complementary reactive group is administered. nobelprize.org

This compound is well-suited for pretargeting strategies. For example, an antibody can be functionalized with a strained alkene like TCO. This TCO-modified antibody is administered and allowed to bind to its target. Then, this compound, pre-conjugated to an imaging agent (e.g., a radionuclide) via its alkyne group, can be administered. nih.gov The methyltetrazine on this complex will then rapidly react with the TCO-tagged antibody at the target site through the highly efficient IEDDA reaction. conju-probe.comnih.gov This strategy has been successfully employed in preclinical studies for PET imaging. nih.govresearchgate.net

Applications of Methyltetrazine Peg5 Alkyne in Biomedical Research

Protein and Peptide Bioconjugation

The ability to selectively join molecules is a cornerstone of chemical biology, and Methyltetrazine-PEG5-Alkyne serves as a critical bridge in protein and peptide bioconjugation. broadpharm.com Its heterobifunctional nature allows for the sequential or orthogonal ligation of proteins and other molecules, facilitating the creation of complex and functional biomolecular constructs. The tetrazine group's rapid, catalyst-free reaction with TCO-modified biomolecules is highly efficient in aqueous environments, a key advantage for biological applications. nih.gov Simultaneously, the alkyne group provides a separate handle for conjugation with azide-modified molecules, enabling multi-step labeling and assembly. broadpharm.com

Site-Specific Protein Labeling and Modification

Achieving site-specificity in protein labeling is crucial to preserve the protein's natural function and structure. This compound facilitates this by leveraging bioorthogonal chemistry. Researchers can introduce a specific reactive partner for either the tetrazine or the alkyne group at a precise location on a target protein using techniques like genetic code expansion, which allows the incorporation of unnatural amino acids bearing a TCO or azide (B81097) group.

For instance, a protein can be engineered to contain a TCO-bearing amino acid. The methyltetrazine end of the linker then reacts specifically at that site through the iEDDA ligation. medchemexpress.com This leaves the terminal alkyne of the linker available for a subsequent "click" reaction with an azide-functionalized molecule, such as a fluorescent dye or an affinity tag. This strategy ensures that the modification occurs only at the intended position, providing homogenous and well-defined protein conjugates for detailed functional and imaging studies. medchemexpress.com

Interactive Data Table: Chemistries for Site-Specific Labeling

Reactive Group on Linker Reactive Partner on Protein Reaction Type Key Feature
Methyltetrazine Trans-cyclooctene (B1233481) (TCO) Inverse-Electron-Demand Diels-Alder (iEDDA) Extremely fast, catalyst-free, bioorthogonal
Alkyne Azide Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) High efficiency, stable triazole linkage
Alkyne Azide (in a strained ring, e.g., DBCO) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free, bioorthogonal

Preparation of Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of an antibody with the cell-killing potency of a cytotoxic drug. The linker connecting these two components is critical for the ADC's stability and efficacy. This compound and similar structures are used as heterobifunctional linkers in the assembly of next-generation ADCs. rsc.orggenelink.com

In one approach, an antibody is modified with a TCO group, and the cytotoxic drug is modified with an azide. The this compound linker can then be used to connect them. First, the tetrazine end of the linker reacts with the TCO-modified antibody. Then, the alkyne end is conjugated to the azide-bearing drug via CuAAC. This modular approach allows for precise control over the drug-to-antibody ratio (DAR) and the attachment site, leading to more homogenous and effective ADC preparations. broadpharm.com The hydrophilic PEG spacer also helps to improve the solubility and pharmacokinetic properties of the final ADC construct. broadpharm.com

Studies on Protein Thiol Redox State (Click-PEGylation)

The oxidation and reduction of cysteine thiol groups is a key mechanism for regulating protein function and signaling. rsc.org Studying this dynamic process requires methods that can distinguish between different redox states (e.g., reduced thiols vs. oxidized thiols). A technique known as "Click-PEGylation" utilizes tetrazine-functionalized PEG reagents to assess these states via an electrophoretic mobility shift assay. rsc.orgnih.gov

In one workflow, termed Click-PEGOX, reduced thiols in a protein sample are first blocked. Then, the reversibly oxidized thiols are reduced to free thiols and labeled with a reagent containing a TCO group. researchgate.net A large PEG molecule functionalized with a methyltetrazine (like a 5 kDa methyltetrazine-PEG) is then "clicked" onto the TCO-labeled thiols via the iEDDA reaction. nih.govresearchgate.net This adds significant mass to the protein for each modified cysteine, causing a noticeable shift in its migration on a gel during electrophoresis. By observing these band shifts via immunoblotting, researchers can quantify the proportion of oxidized thiols in the original sample. iris-biotech.de While this specific application often uses larger PEG chains for a more dramatic shift, the underlying chemistry is the same as that enabled by the tetrazine moiety of this compound. nih.goviris-biotech.de

Interactive Data Table: Click-PEGylation Workflow Example (Click-PEGOX)

Step Action Reagent Example Purpose
1 Block reduced thiols N-ethylmaleimide (NEM) Protects existing free thiols from reaction.
2 Reduce oxidized thiols Tris(2-carboxyethyl)phosphine (TCEP) Converts disulfides/sulfenic acids back to free thiols.
3 Label newly freed thiols TCO-PEG3-Maleimide Attaches a TCO handle to the formerly oxidized sites. researchgate.net
4 Add mass tag 6-methyltetrazine PEG 5 kDa (Tz-PEG5) Reacts with TCO to add a large mass for detection by band-shift. researchgate.net

Nucleic Acid Modification and Labeling

The precise modification of DNA and RNA is essential for studying their structure, function, and dynamics, as well as for developing nucleic acid-based diagnostics and therapeutics. The bioorthogonal reactivity of this compound makes it a valuable reagent for the functionalization of oligonucleotides. frontiersin.org Its stability and the specific reactivity of its end groups allow for the introduction of labels and other molecules onto DNA and RNA strands in a controlled manner. rsc.org

Functionalization of DNA and RNA Oligonucleotides

This compound can be incorporated into synthetic DNA and RNA oligonucleotides to introduce desired functionalities. frontiersin.org Typically, during solid-phase synthesis, a phosphoramidite (B1245037) version of a molecule with a reactive handle (like an alkyne or an amino group) is added to the growing oligonucleotide chain at a specific position (e.g., the 5' end). nih.gov

For post-synthesis modification, an oligonucleotide can be synthesized with a primary amine group. A variant of the linker, Methyltetrazine-PEG5-NHS ester, can then be reacted with this amine to attach the methyltetrazine-PEG5 moiety. Alternatively, an oligonucleotide containing an azide modification can be reacted with this compound via CuAAC to attach the linker. broadpharm.com Once the linker is attached, the terminal methyltetrazine group is available for rapid and specific conjugation to a TCO-modified molecule, such as a protein, fluorophore, or therapeutic agent, enabling the creation of complex nucleic acid-based constructs. rsc.org

Probes for Nucleic Acid Structure and Dynamics

Oligonucleotides labeled with bioorthogonal handles are powerful tools for probing nucleic acid structure and tracking their dynamics in real-time. By incorporating a reactive group that can be specifically targeted with a fluorogenic probe, researchers can design assays that light up only upon a specific molecular event, such as hybridization. researchgate.net

A strategy involves creating two separate oligonucleotide probes. One is modified with a tetrazine and a quencher, and the other is modified with a strained alkene (like cyclopropene (B1174273) or TCO) and a fluorophore. researchgate.net When these two probes bind to adjacent sequences on a target DNA or RNA strand, the tetrazine and alkene are brought into close proximity. Their subsequent rapid iEDDA reaction ligates the probes and disrupts the quenching, leading to a significant increase in fluorescence. researchgate.net This "turn-on" signal indicates the presence of the target nucleic acid sequence. While this example uses separate tetrazine and alkene probes, the principle demonstrates how the specific reactivity of the tetrazine group, present on this compound, is harnessed to create sophisticated probes for studying nucleic acid interactions and detection. researchgate.net

Drug Delivery Systems and Nanomedicine

The unique reactivity of this compound and related tetrazine derivatives facilitates the construction of sophisticated drug delivery vehicles designed to enhance therapeutic efficacy and specificity. purepeg.com

The functionalization of nanoparticles and micelles is a critical step in creating advanced drug delivery systems. Tetrazine-PEG linkers are extensively used to modify the surfaces of these nanostructures, conferring them with bioorthogonal reactivity. This allows for the precise attachment of various molecules, such as targeting ligands or imaging agents, without altering the nanoparticle's core properties.

Researchers have successfully incorporated tetrazine functionality into various nanoparticle platforms. For instance, liposomes, which are clinically established drug delivery platforms, can be functionalized to enable pretargeting strategies. nih.gov In one study, a trans-cyclooctene (TCO)-phospholipid conjugate was synthesized and incorporated into the bilayer of preformed PEGylated liposomes. nih.gov These TCO-functionalized liposomes are then ready to react in vivo with a subsequently administered tetrazine-containing molecule. nih.gov Similarly, polymeric micelles can be engineered for bioorthogonal functionalization. Diblock copolymers can be designed to self-assemble into core-shell micelles, which are then chemically modified to introduce azide functionalities into the core, making them ready for "click" reactions with alkyne-containing molecules. nih.gov This method allows for the creation of stable, functionalized nanocarriers for various biomedical applications. nih.gov

Table 1: Examples of Nanoparticle Functionalization Using Tetrazine Bioorthogonal Chemistry

Nanoparticle TypeFunctionalization StrategyReactant PartnerPurposeReference
PEGylated LiposomesIncorporation of TCO-DSPE-PEG into the lipid bilayerTetrazine-labeled radiotracerPretargeted imaging and potential theranostics nih.gov
Polymeric MicellesPost-assembly modification of the core with azide groupsAlkyne- or DBCO-labeled moleculesCore functionalization for drug loading or imaging nih.gov
Gold NanoparticlesSurface modification with tetrazine-containing linkersTCO-tagged biomoleculesImproved stability and biocompatibility for drug delivery

Targeted Drug Delivery via Bioorthogonal Ligation

Bioorthogonal ligation is a cornerstone of modern targeted drug delivery, enabling the conjugation of potent drugs to targeting moieties like antibodies or aptamers. google.com This approach, often used in the development of antibody-drug conjugates (ADCs), ensures that cytotoxic payloads are delivered specifically to diseased cells, minimizing off-target effects. purepeg.comaxispharm.com

The pretargeting approach represents a sophisticated strategy for targeted delivery. nih.gov In this method, a targeting molecule (e.g., an antibody) modified with a strained alkene (like TCO) is administered first. After this construct has accumulated at the target site and cleared from circulation, a second, smaller molecule carrying the therapeutic agent linked to a tetrazine is injected. conju-probe.comnih.gov The extremely fast and selective reaction between the tetrazine and TCO ensures that the drug is released specifically at the target location. conju-probe.comconju-probe.com This strategy has clear applications for delivering therapeutic radionuclides, which can minimize radiation exposure to non-target tissues. nih.gov

Aptamers, which are small, single-stranded nucleic acids, have also been explored as targeting ligands. google.com Their small size and lack of immunogenicity make them attractive alternatives to antibodies. google.com Copolymers can be designed to carry multiple drug molecules and a single targeting aptamer, attached via click chemistry, to guide the nanocarrier to specific cell types. google.com

Beyond simply targeting, researchers are developing "smart" drug delivery systems where the therapeutic payload is released in response to a specific trigger. This compound and similar linkers are integral to these "click-to-release" systems. axispharm.com

One prominent example is the use of the IEDDA reaction to trigger drug release from an ADC. axispharm.com In this design, the drug is attached to the antibody via a TCO-containing linker that is designed to be cleavable. The ADC is administered and allowed to accumulate at the tumor. Subsequently, an external activator, a stable tetrazine derivative, is injected. axispharm.com The rapid and highly selective click reaction between the injected tetrazine and the TCO on the ADC initiates an electronic cascade within the linker, leading to the rapid elimination of the payload at the tumor site. axispharm.com This chemically triggered release bypasses the need to rely on the biological environment of the tumor (e.g., specific enzymes or pH) for drug release, offering a new level of control. axispharm.com

Table 2: Click-to-Release System Components

ComponentRoleKey FeatureReference
Antibody-TCO-Drug ConjugateThe drug delivery vehicleBinds to the tumor target; contains the cleavable linker axispharm.com
Tetrazine ActivatorThe trigger moleculeInjected systemically after ADC clears from blood; initiates the release reaction axispharm.com
IEDDA ReactionThe release mechanismFast, bioorthogonal reaction between tetrazine and TCO axispharm.com

Molecular Imaging and Diagnostics

Molecular imaging relies on probes that can selectively accumulate in tissues of interest and generate a detectable signal. The bioorthogonal reactivity of this compound makes it a valuable component in the synthesis of such probes for both fluorescence-based and radionuclide-based imaging modalities. conju-probe.compurepeg.com

Fluorescent probes are essential tools for visualizing biological processes in vitro and, increasingly, in vivo. Tetrazine-based click chemistry allows for the straightforward construction of these probes. For example, a fluorescent dye can be attached to a targeting molecule using a tetrazine linker.

A common strategy involves pretargeting, similar to that used in drug delivery. In live-cell imaging studies, a TCO-labeled biomolecule (such as an antibody) can be used to tag a specific cellular structure. conju-probe.com A tetrazine-functionalized fluorescent dye is then added, which "clicks" to the TCO tag, lighting up the target for microscopic visualization. conju-probe.comnih.gov This method's high efficiency and selectivity ensure that the fluorescent signal is specifically localized to the intended target. conju-probe.com

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful clinical imaging techniques that provide three-dimensional functional information. The development of radiopharmaceuticals for these modalities has been significantly advanced by bioorthogonal chemistry. conju-probe.comnih.gov

This compound and its derivatives are used to attach radioactive isotopes to targeting vectors like nanobodies or nanoparticles. nih.gov Nanobodies, which are small antibody fragments, are attractive imaging agents due to their rapid tumor penetration and clearance from non-target tissues. nih.gov In one study, a nanobody-based construct was functionalized using NHS-PEG5-Methyltetrazine. This allowed for the subsequent attachment of a bicyclononyne-NODAGA chelator, which could then be used to chelate a radionuclide for nuclear imaging. nih.gov

Pretargeted PET imaging is particularly advantageous as it allows for the use of short-lived isotopes to image long-circulating agents like nanoparticles. nih.gov Research has demonstrated the synthesis of a novel 68Ga-labeled tetrazine radiotracer, [68Ga]Ga-THP-Tetrazine. nih.gov This tracer can be prepared in under 15 minutes at room temperature and shows excellent stability. nih.gov When used in conjunction with TCO-functionalized liposomes, it enables high-contrast PET imaging of the liposomes' distribution in vivo, which is crucial for assessing the efficacy of nanomedicines. nih.gov

Table 3: Examples of Radiolabeling using Tetrazine Chemistry

Imaging ModalityTargeting VectorRadiolabeling StrategyIsotopeReference
PET/CTPEGylated LiposomesPretargeting with [68Ga]Ga-THP-Tetrazine reacting with TCO-liposomesGallium-68 (68Ga) nih.gov
Nuclear ImagingNanobody ConstructConjugation of a NODAGA chelator via a MeTz-PEG5 linkerNot specified, but NODAGA is suitable for various radiometals (e.g., 64Cu, 68Ga) nih.gov
PETPolymeric NanoparticlesSPAAC reaction between azide-functionalized nanoparticle core and a DBCO-DOTA complexCopper-64 (64Cu) nih.gov

Live-Cell Imaging and Tracking of Biomolecules

This compound is a valuable tool in biomedical research for the visualization and tracking of biomolecules within living cells. axispharm.combroadpharm.com This is made possible through a bioorthogonal chemical reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. broadpharm.comconju-probe.com In this reaction, the tetrazine moiety of this compound reacts specifically and rapidly with a strained alkene, such as trans-cyclooctene (TCO), that has been metabolically incorporated into or chemically attached to a target biomolecule. axispharm.combroadpharm.com This reaction is highly efficient and occurs under mild, physiological conditions, making it ideal for use in living systems. conju-probe.com

The process typically involves two key steps. First, cells are treated with a precursor molecule containing a TCO group. This precursor is designed to be incorporated into a specific class of biomolecules, such as proteins, nucleic acids, or lipids, through the cell's natural metabolic pathways. Once the TCO-tagged biomolecules are in place, this compound, which is often conjugated to a fluorescent dye or another reporter molecule via its alkyne group, is introduced to the cells. The tetrazine and TCO groups then "click" together, covalently linking the reporter molecule to the target biomolecule. This allows for the precise and sensitive detection and tracking of the labeled biomolecules using fluorescence microscopy or other imaging techniques. axispharm.combroadpharm.comnih.gov

The PEG5 linker in this compound plays a crucial role in these applications. It is a hydrophilic spacer that increases the water solubility of the compound and its conjugates, which is essential for their use in aqueous biological environments. conju-probe.comcd-bioparticles.net The PEG linker also helps to reduce non-specific binding and potential immunogenicity, leading to clearer imaging results with lower background noise. axispharm.com

Table 1: Key Features of this compound for Live-Cell Imaging

FeatureDescriptionReference
Bioorthogonal Reactivity The tetrazine group reacts specifically with trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder cycloaddition, ensuring that only the intended biomolecules are labeled. axispharm.combroadpharm.com
High Reaction Kinetics The reaction between tetrazine and TCO is extremely fast, allowing for rapid labeling of biomolecules even at low concentrations. broadpharm.com broadpharm.com
Biocompatibility The reaction occurs under physiological conditions without the need for toxic catalysts like copper, making it suitable for use in living cells and organisms. conju-probe.com conju-probe.com
Hydrophilic PEG Spacer The PEG5 linker enhances water solubility and reduces non-specific binding, improving the performance of the probe in biological systems. conju-probe.comcd-bioparticles.net conju-probe.comcd-bioparticles.net

PROTAC (Proteolysis-Targeting Chimera) Linker Applications

This compound has emerged as a significant component in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific disease-causing proteins. medchemexpress.comtargetmol.commedchemexpress.com PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery to selectively destroy the target protein. medchemexpress.commedchemexpress.com

PROTACs are modular in design, consisting of three main parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. medchemexpress.comglpbio.com The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the spatial orientation of the two ligands, all of which are crucial for its efficacy. medchemexpress.eu

This compound serves as a versatile building block for constructing these linkers. medchemexpress.comtargetmol.com Its bifunctional nature, with a tetrazine group at one end and an alkyne group at the other, allows for the sequential or convergent assembly of the PROTAC molecule. axispharm.combroadpharm.com The alkyne group can be readily modified through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach one of the ligands. cd-bioparticles.netinterchim.fr The tetrazine group, with its bioorthogonal reactivity, can then be used to connect the other ligand, often through a reaction with a TCO-modified component. broadpharm.com The PEG5 chain provides the necessary spacing and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase. medchemexpress.eu

Table 2: Role of this compound in PROTAC Synthesis

ComponentFunctionChemical Handle
Methyltetrazine Bioorthogonal ligation to a TCO-modified ligand or protein.Tetrazine
PEG5 Linker Provides optimal length, flexibility, and hydrophilicity to the PROTAC molecule.Polyethylene (B3416737) Glycol
Alkyne Versatile handle for click chemistry reactions (CuAAC or SPAAC) to attach a ligand.Alkyne

The overarching strategy of targeted protein degradation using PROTACs is to induce the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, a cellular machine responsible for breaking down unwanted or damaged proteins. medchemexpress.commedchemexpress.comglpbio.com

This compound-based linkers are instrumental in this process. By carefully designing the PROTAC molecule with an appropriate linker length and composition, researchers can fine-tune the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The PEG5 linker in this compound offers a balance of hydrophilicity and flexibility that can enhance the stability and efficacy of this ternary complex, ultimately leading to more efficient protein degradation. medchemexpress.eu The bioorthogonal nature of the tetrazine ligation also allows for the late-stage modification of PROTACs, enabling the rapid generation of PROTAC libraries with different targeting ligands for screening and optimization. broadpharm.comconju-probe.com

This compound as a Component in PROTAC Synthesis

Materials Science and Polymer Functionalization

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the creation of functionalized polymers and the modification of surfaces for biomedical purposes. broadpharm.com

This compound can be used as a key building block in the synthesis of biofunctional polymers. confluore.com The alkyne group can participate in polymerization reactions or be used to "click" the molecule onto a pre-existing polymer backbone. stratech.co.uk This results in a polymer decorated with reactive tetrazine groups. These tetrazine-functionalized polymers can then be used to immobilize biomolecules, such as proteins, peptides, or nucleic acids, that have been modified with a TCO group. broadpharm.comcore.ac.uk

The PEG5 spacer is advantageous in this context as it extends the reactive tetrazine group away from the polymer backbone, making it more accessible for reaction with the TCO-tagged biomolecule. conju-probe.com This method allows for the creation of biocompatible polymers with specific biological activities, which can be used in applications such as drug delivery, tissue engineering, and biosensing. axispharm.comcore.ac.uk

The immobilization of biomolecules onto surfaces is a fundamental technique in many areas of biomedical research and diagnostics. interchim.frgoogle.com this compound provides a powerful tool for achieving this with high specificity and control. Surfaces, such as glass slides, microarrays, or nanoparticles, can be functionalized with alkyne groups. This compound can then be attached to these surfaces via its alkyne moiety, leaving the reactive tetrazine group exposed. cd-bioparticles.netinterchim.fr

Subsequently, biomolecules that have been labeled with a TCO group can be selectively and covalently immobilized onto the surface through the rapid and bioorthogonal tetrazine-TCO reaction. broadpharm.comcore.ac.uk This approach offers several advantages over traditional surface modification techniques, including high efficiency, specificity, and the ability to perform the immobilization under mild, aqueous conditions, which helps to preserve the biological activity of the immobilized molecules. conju-probe.comgoogle.com

Advanced Research Directions and Future Perspectives

Development of Next-Generation Methyltetrazine-PEG5-Alkyne Analogs

The core structure of this compound provides a robust foundation, but the development of new analogs is crucial for expanding its utility.

A primary challenge in tetrazine chemistry is the inherent trade-off between reaction speed and stability. nih.gov Highly reactive tetrazines are often less stable under physiological conditions, while more stable analogs can exhibit slower kinetics. nih.govnih.gov Research is focused on fine-tuning the electronic properties of the tetrazine ring to optimize this balance. Substituting the tetrazine ring with electron-withdrawing groups can accelerate the initial cycloaddition, but may slow down subsequent elimination steps in "click-to-release" strategies. researchgate.net Conversely, asymmetric substitution, combining an electron-withdrawing group with a small, non-electron-withdrawing group, has shown promise in accelerating release rates. researchgate.net

Recent studies have explored novel tetrazine scaffolds, such as triazolyl-tetrazines, which demonstrate both high reactivity and improved physiological stability. nih.gov These next-generation tetrazines are synthesized from readily available precursors, making them more accessible for various applications. nih.gov The reaction rate is a critical factor, with the inverse-electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes like trans-cyclooctene (B1233481) (TCO) being among the fastest bioorthogonal reactions available. conju-probe.comconju-probe.commdpi.com For some in vivo applications, kinetic constants greater than 10⁴ M⁻¹ s⁻¹ are desirable to ensure efficient conjugation at low concentrations. nih.gov

Table 1: Comparison of Second-Order Rate Constants for Various Tetrazine Reactions

Reactant 1 Reactant 2 Second-Order Rate Constant (k₂) Reference
Tetrazine trans-cyclooctene (TCO) ~2000 M⁻¹ s⁻¹ acs.org
Tetrazine trans-cyclooctene (TCO) up to 3 x 10⁶ M⁻¹ s⁻¹ acs.org
Triazolyl-tetrazine axial-TCO 10332 M⁻¹ s⁻¹ nih.govacs.org
Pyridyl-tetrazine axial-TCO >10332 M⁻¹ s⁻¹ nih.govacs.org
Phenyl-tetrazine axial-TCO <1722 M⁻¹ s⁻¹ nih.govacs.org
Methyl-tetrazine axial-TCO <1722 M⁻¹ s⁻¹ nih.govacs.org
Strained Alkynes (Copper-free) Azide (B81097) 1-140 x 10⁻³ M⁻¹ s⁻¹ nih.gov
Original Azide-Alkyne (Copper-catalyzed) Azide 10-100 M⁻¹ s⁻¹ nih.gov

This table is for illustrative purposes and reaction rates can vary based on specific substituents and reaction conditions.

The ability to perform multiple, independent labeling reactions within the same biological system, known as dual-labeling, is a significant area of research. nih.gov This requires the integration of the tetrazine ligation with other orthogonal chemistries. For example, the tetrazine-TCO reaction can be paired with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the alkyne end of this compound would participate. axispharm.combroadpharm.com

Another strategy involves using different tetrazine derivatives that react selectively with distinct partners. For instance, sterically hindered tetrazines show preferential reactivity towards isonitriles in a [4+1] cycloaddition, which is orthogonal to the iEDDA reaction between less hindered tetrazines and strained alkenes. mdpi.com This allows for sequential or simultaneous labeling of different molecules. mdpi.combiorxiv.org Researchers have also combined the inverse-electron demand Diels-Alder reaction with photoclick reactions for dual labeling of DNA. nih.gov These multi-faceted approaches are essential for studying complex biological interactions. nih.gov

Optimization of Reactivity and Selectivity

In Vivo Applications and Clinical Translation

Moving from the laboratory to living organisms presents a unique set of obstacles and considerations for this compound and its derivatives.

The primary challenge for in vivo applications is achieving efficient bioorthogonal reactions despite the pharmacokinetic barriers of a living organism, such as blood circulation, distribution, and elimination. nih.gov The low concentrations of reactants in a whole-body context necessitate extremely fast reaction kinetics. mdpi.comacs.org

Strategies to overcome these hurdles include:

Pharmacokinetic Optimization: Modifying the chemical properties of the tetrazine probe, such as lipophilicity and surface charge, can significantly improve its in vivo performance by altering its circulation time and biodistribution. nih.gov

Carrier Molecules: Attaching the tetrazine moiety to larger molecules like polymers (e.g., dextran) or nanoparticles can enhance circulation times and improve targeting. pnas.org

Pre-targeting: This two-step approach involves first administering a targeting molecule (e.g., an antibody) modified with a dienophile like TCO. After this has localized to the target tissue and cleared from circulation, a tetrazine-linked imaging or therapeutic agent is administered, which rapidly reacts at the target site. acs.orgnih.gov This method improves the target-to-background signal ratio.

Fluorogenic Probes: Designing tetrazine probes that are quenched until they react with their partner can reduce background fluorescence and improve imaging sensitivity in living animals. nih.gov

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of any molecule intended for in vivo use are of paramount importance. nih.gov The PEG5 linker in this compound is designed to improve water solubility and can influence the PK profile. broadpharm.commedchemexpress.comconju-probe.com Longer PEG chains are often used to increase the half-life of bioconjugates in circulation. acs.orgmdpi.com

Challenges and Strategies for In Vivo Studies

Quantitative Methodologies for Bioorthogonal Reactions

To fully harness the potential of bioorthogonal chemistry, robust methods for quantifying the reactions are essential. This allows researchers to assess the efficiency of labeling, understand reaction kinetics in complex environments, and validate the results of in vivo studies.

Common quantitative techniques include:

Fluorescence-based Assays: Using fluorogenic probes that experience a significant increase in fluorescence upon reaction provides a straightforward way to monitor the reaction progress. nih.govnih.gov Flow cytometry can be used for easy quantification of editing efficiency in reporter cell lines. umassmed.edu

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to separate and identify the reaction products, providing precise quantification of ligation efficiency. acs.orgumassmed.edu

Radiolabeling and Imaging: Incorporating radioisotopes like Fluorine-18 (¹⁸F) into one of the bioorthogonal partners allows for quantitative whole-body imaging using Positron Emission Tomography (PET). nih.govacs.orgnih.gov The signal intensity in PET scans can be directly correlated with the extent of the reaction at the target site. pnas.org

Computational Modeling: In vivo reaction kinetics can be modeled computationally to predict labeling efficiency, providing quantitative insight that guides experimental design. pnas.org

Gel-based Analysis: For protein labeling, polyacrylamide gel electrophoresis (PAGE) can show a mobility shift for labeled proteins, which can be quantified by densitometry. mdpi.comrsc.org

These quantitative methods are crucial for optimizing reaction conditions, comparing the efficiency of different bioorthogonal pairs, and ultimately ensuring the reliability and reproducibility of studies using tools like this compound.

Advanced Spectroscopic and Chromatographic Techniques

The characterization and analysis of bioorthogonal reactions and their products necessitate the use of advanced analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental in confirming the structure and purity of synthesized molecules like this compound.

In the context of its application, techniques like Förster Resonance Energy Transfer (FRET) can be employed to study the temperature-dependent association of protein-DNA conjugates formed using tetrazine-alkyne ligation. pnas.org This method allows for the real-time monitoring of molecular interactions within a system. pnas.org

Chromatographic techniques are indispensable for the purification and analysis of biomolecules conjugated using this compound. Size-exclusion chromatography (SEC) is a common method used to purify proteins and other biomolecules after they have been labeled. pnas.orgrsc.org For instance, after reacting a protein with a methyltetrazine-PEG5-NHS ester, SEC can be used to separate the labeled protein from unreacted reagents. pnas.org Furthermore, techniques like Western blotting can be used in conjunction with "Click PEGylation" to analyze the redox state of protein thiols. researchgate.net

Advanced imaging techniques also benefit from the precision of bioorthogonal chemistry. The use of this compound and similar compounds enables the development of highly specific imaging agents for applications like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). conju-probe.com

Here is an interactive data table summarizing the advanced analytical techniques used with this compound:

Technique Application Key Findings/Utility Citations
NMR Spectroscopy Structural elucidation of this compound and its reaction products.Confirms the chemical structure and purity of the synthesized compound.
Mass Spectrometry Molecular weight determination and confirmation of successful conjugation.Provides precise mass data to verify the covalent linkage of the tetrazine and alkyne moieties to biomolecules.
Size-Exclusion Chromatography (SEC) Purification of biomolecules after conjugation reactions.Effectively separates labeled biomolecules from excess reagents and byproducts. pnas.orgrsc.org
Förster Resonance Energy Transfer (FRET) Studying molecular interactions and assembly of biomolecular conjugates.Enables real-time monitoring of the association and dissociation of molecules labeled with FRET pairs. pnas.org
Western Blotting (with Click PEGylation) Analysis of protein modifications, such as the redox state of thiols.Allows for the specific detection and quantification of modified proteins. researchgate.net
PET/SPECT Imaging In vivo imaging of biological processes.Enables the creation of targeted imaging probes for disease diagnosis and monitoring. conju-probe.com

Computational Modeling of Reaction Kinetics

Computational modeling plays an increasingly important role in understanding and predicting the behavior of bioorthogonal reactions. The kinetics of the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and alkynes are a key area of study. rsc.org These reactions are known for their exceptionally fast kinetics, which is a significant advantage for in vivo applications where low concentrations of reactants are often the norm. news-medical.netconju-probe.com

Computational models can be used to:

Predict Reaction Rates: By simulating the reaction at a molecular level, researchers can estimate the second-order rate constants of different tetrazine-alkyne pairs. This information is crucial for selecting the most appropriate reagents for a specific biological application.

Understand Reaction Mechanisms: Modeling can provide insights into the transition states and energy barriers of the reaction, helping to explain the observed reactivity and selectivity.

Design Novel Reagents: Computational screening can be used to design new tetrazine and alkyne derivatives with improved reaction kinetics, stability, and biocompatibility.

The development of accurate computational models requires a deep understanding of the underlying chemical principles and access to robust computational resources. The insights gained from these models can significantly accelerate the development of new and improved bioorthogonal tools.

Below is a data table highlighting the significance of computational modeling in this context:

Modeling Aspect Objective Significance in Bioorthogonal Chemistry Citations
Reaction Rate Prediction To computationally estimate the speed of the tetrazine-alkyne ligation.Allows for the a priori selection of the most efficient bioorthogonal pair for time-sensitive biological experiments. rsc.org
Mechanistic Studies To elucidate the step-by-step process of the chemical reaction.Provides fundamental understanding that can guide the optimization of reaction conditions and reagent design.
Reagent Design To virtually create and evaluate new bioorthogonal reagents.Accelerates the discovery of next-generation probes with enhanced properties like faster kinetics or improved stability.

Ethical and Safety Considerations in Bioorthogonal Chemistry Research

As with any powerful technology, the advancement of bioorthogonal chemistry carries with it important ethical and safety responsibilities.

From a safety perspective, it is crucial to consider the potential toxicity of the reagents and their byproducts. nih.govnumberanalytics.com While bioorthogonal reactions are designed to be non-toxic, the reagents themselves, particularly nitrogen-rich compounds like azides and tetrazines, can have inherent hazards. nih.gov For instance, sodium azide, a common precursor for azide-containing reagents, is toxic and must be handled with care. nih.gov Researchers must critically evaluate the safety of all synthetic intermediates and final products. nih.gov The goal is to develop reagents that are not only highly reactive and selective but also possess a high degree of biocompatibility. pcbiochemres.com

Q & A

Q. Table 1: Stability Under Different Conditions

ConditionDegradation Rate (24h)Recommended Action
Room Temperature, Light30-40%Avoid; use immediately
-20°C, Dark, Dry<5%Long-term storage
Aqueous Solution, pH 715-20%Use within 4 hours

Advanced: How to optimize reaction stoichiometry for efficient bioconjugation?

Answer:

  • Molar Ratios : Start with a 1:1.2 molar ratio (biomolecule:this compound) to account for reagent instability. Adjust based on empirical validation .
  • Temperature : IEDDA reactions proceed efficiently at 25–37°C; CuAAC requires 4–25°C to minimize protein denaturation .
  • Catalysts : For CuAAC, use 1 mM CuSO₄ with 2 mM sodium ascorbate. Include THPTA (tris-hydroxypropyltriazolylamine) to reduce copper-induced toxicity .

Q. Table 2: Reaction Efficiency Under Varying Conditions

ConditionConjugation Yield (%)Notes
IEDDA, 37°C, 1h95High specificity
CuAAC, 25°C, 2h85Requires catalyst
No Catalyst, 25°C, 6h<10Non-reactive

Advanced: How to resolve discrepancies in conjugation efficiency between reagent batches?

Answer:

  • Batch Analysis : Compare NMR (¹H, 13C) and LC-MS profiles to identify impurities (e.g., residual PEG or hydrolyzed alkyne) .
  • Activity Assays : Perform kinetic assays using a control trans-cyclooctene (TCO) substrate to quantify tetrazine reactivity .
  • Storage Audits : Verify storage logs for temperature fluctuations or light exposure, which degrade the tetrazine ring .

Q. Methodological Workflow :

Purity Check : Validate via HPLC.

Functional Test : React with TCO-fluorophore; measure fluorescence quenching.

Adjust Stoichiometry : If yield drops >10%, increase reagent ratio by 20% .

Basic: What analytical methods confirm successful bioconjugation?

Answer:

  • Mass Spectrometry (MS) : Detect mass shifts corresponding to tetrazine-alkyne adducts (e.g., +402.5 Da for intact reagent) .
  • Fluorescence Quenching : Monitor tetrazine’s intrinsic fluorescence loss post-IEDDA reaction with TCO .
  • Gel Electrophoresis : SDS-PAGE with Coomassie or in-gel fluorescence to visualize conjugate size shifts .

Advanced: How to mitigate side reactions (e.g., oxidation or non-specific binding) during conjugation?

Answer:

  • Oxidation Prevention : Use degassed buffers and inert atmospheres (N₂/Ar) to stabilize tetrazine .
  • Site-Specificity : Introduce azide/alkyne tags via genetic encoding (e.g., non-natural amino acids) to avoid endogenous thiol/amine interference .
  • Competitive Inhibitors : Add 1 mM sodium ascorbate during CuAAC to suppress reactive oxygen species (ROS) .

Q. Table 3: Common Side Reactions and Solutions

Side ReactionCauseMitigation Strategy
Tetrazine hydrolysisAqueous buffersUse anhydrous solvents
Alkyne oxidationOxygen exposureDegas solutions, add chelators
Protein aggregationHigh PEG densityReduce PEG spacer length

Advanced: How to design experiments for reproducibility in multi-step conjugations?

Answer:

  • Stepwise Documentation : Follow COPE guidelines for detailed protocols, including reaction times, temperatures, and quenching methods .
  • Negative Controls : Include unconjugated biomolecules and reagent-only samples to confirm conjugation specificity .
  • Data Transparency : Publish raw HPLC traces, MS spectra, and gel images as supplementary materials to enable replication .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Waste Disposal : Quench residual alkyne with 10% sodium azide before disposal .
  • Toxicity Screening : Test conjugates for cytotoxicity (e.g., MTT assay) due to potential copper carryover .

Advanced: How to integrate this compound into multi-modal imaging workflows?

Answer:

  • Dual Labeling : Combine IEDDA (tetrazine-TCO) for fluorescence imaging and CuAAC (alkyne-azide) for radiolabeling (e.g., ⁶⁴Cu) .
  • In Vivo Stability : Pre-dose with 1 mg/kg TCO-blocker to reduce off-target tetrazine binding in animal models .

Advanced: How to address conflicting data in cross-study comparisons of conjugation kinetics?

Answer:

  • Variable Identification : Audit differences in reagent purity, biomolecule size, and reaction scales .
  • Meta-Analysis : Use Arrhenius plots to normalize kinetic data (kobs) across temperature gradients .
  • Collaborative Validation : Share reagents with independent labs to confirm reproducibility under standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.